ethyl 4-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}piperazine-1-carboxylate is a complex organic compound featuring multiple functional groups, including ester, carbamate, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}piperazine-1-carboxylate typically begins with the formation of the pyrrolidinone core. This involves the condensation of a 4-methylphenylamine with a suitable keto acid derivative, followed by cyclization under acidic or basic conditions.
Next, the resulting 1-(4-methylphenyl)-5-oxopyrrolidine intermediate is reacted with ethyl chloroformate in the presence of a base, such as triethylamine, to form the carbamate linkage
Industrial Production Methods
For large-scale production, continuous flow chemistry techniques may be employed to enhance efficiency and yield. This approach allows for precise control over reaction conditions, such as temperature and pressure, and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Ethyl 4-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}piperazine-1-carboxylate participates in various chemical reactions, including:
Oxidation: : This compound can undergo oxidation to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reduction reactions may involve hydrogenation, using catalysts such as palladium on carbon, to convert specific functional groups to their corresponding reduced forms.
Substitution: : Nucleophilic substitution reactions are common, particularly involving the piperazine ring, where nucleophiles such as amines can replace leaving groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Palladium on carbon under hydrogen gas.
Substitution: : Various nucleophiles in polar aprotic solvents under mild heating conditions.
Major Products Formed
The major products formed from these reactions include modified piperazine derivatives, hydroxylated pyrrolidinones, and reduced carbamates, which are valuable intermediates in drug synthesis and other applications.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules, including potential drug candidates. Its multiple functional groups allow for a wide range of chemical modifications.
Biology
In biological research, ethyl 4-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}piperazine-1-carboxylate is used in the study of enzyme interactions and receptor binding. Its structural features make it suitable for investigating the mechanisms of action of various biological targets.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its unique structure may confer specific binding properties to certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural versatility make it useful in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which ethyl 4-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}piperazine-1-carboxylate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound's structural features, including the piperazine ring and carbamate linkage, facilitate binding to these targets, leading to modulation of their activity.
Molecular Targets and Pathways
Enzymes: : The compound can inhibit or activate various enzymes, depending on its binding interactions.
Receptors: : It may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbamoyl}piperazine-1-carboxylate: : Similar structure with a chloro-substituted phenyl ring.
Ethyl 4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}piperazine-1-carboxylate: : Features a methoxy group instead of a methyl group.
Highlighting its Uniqueness
The presence of the 4-methylphenyl group in ethyl 4-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}piperazine-1-carboxylate imparts unique steric and electronic properties, influencing its reactivity and binding characteristics compared to similar compounds.
Properties
IUPAC Name |
ethyl 4-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-3-27-19(26)22-10-8-21(9-11-22)18(25)20-15-12-17(24)23(13-15)16-6-4-14(2)5-7-16/h4-7,15H,3,8-13H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFIEMJJNZPGMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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